
A Technical Guide to the Nomenclature of
Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,2'-O-Dimethylguanosine

Cat. No.: B15588269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nomenclature of

modified nucleosides, their classification, and their significance in biological systems and

therapeutic development. It is designed to serve as a valuable resource for researchers,

scientists, and professionals in the field of drug development. This guide details the

standardized naming conventions, provides quantitative data on the impact of these

modifications, outlines key experimental protocols for their analysis and synthesis, and

illustrates relevant biochemical pathways.

Core Principles of Modified Nucleoside
Nomenclature
The nomenclature of modified nucleosides is systematically governed by the International

Union of Pure and Applied Chemistry (IUPAC) and the International Union of Biochemistry and

Molecular Biology (IUBMB). These standards ensure clarity and consistency in scientific

communication.

Standard Nucleoside Naming Conventions
The fundamental nomenclature for unmodified nucleosides forms the basis for naming their

modified counterparts. The names are derived from the nitrogenous base they contain:
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Purine-based nucleosides (adenine and guanine) have names ending in "-osine". For

example, adenine linked to a ribose sugar is named adenosine.[1]

Pyrimidine-based nucleosides (cytosine, uracil, and thymine) have names ending in "-idine".

For instance, uracil linked to a ribose sugar is named uridine.[1]

For deoxynucleosides found in DNA, the prefix "deoxy-" is added to the name of the

corresponding ribonucleoside (e.g., deoxyadenosine).[1]

IUPAC-IUBMB Recommendations for Modified
Nucleosides
The IUPAC-IUBMB provides a set of rules for naming and abbreviating modified nucleosides,

which are crucial for representing these complex structures in publications and databases.[2]

One-Letter and Three-Letter Symbols: While standard nucleosides are often represented by a

single capital letter (A, G, C, U), modified nucleosides are typically designated by either a

modified single letter or a multi-letter abbreviation. For instance, pseudouridine is commonly

represented by the Greek letter psi (Ψ).[3] The IUPAC also recommends three-letter symbols

for use in chemical contexts, such as "Ado" for adenosine and "Urd" for uridine.[2]

Designating Modifications: Modifications to the nucleobase or the sugar moiety are indicated

using specific prefixes and locants (numbers indicating the position of the modification).

Base Modifications: The type and position of the modification on the heterocyclic base are

specified. For example, N6-methyladenosine is abbreviated as m⁶A, indicating a methyl

group on the nitrogen at position 6 of the adenine base.[3]

Sugar Modifications: Modifications on the ribose or deoxyribose sugar are also explicitly

noted. A common example is 2'-O-methylation, where a methyl group is attached to the

hydroxyl group at the 2' position of the ribose sugar. This is often denoted with a lowercase

"m" following the nucleoside symbol, as in Cm for 2'-O-methylcytidine.[3]

A comprehensive resource for the structures, names, and symbols of a vast number of

modified nucleosides is the MODOMICS database.[2][4][5][6][7][8][9][10] This database is an

essential tool for researchers working with modified nucleic acids.
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Classification of Modified Nucleosides
Modified nucleosides can be broadly categorized based on the type and complexity of the

chemical alteration.

Simple Modifications
These involve the addition of small chemical groups to the standard nucleoside structure.

Common simple modifications include:

Methylation: The addition of a methyl group (e.g., m⁶A, m⁵C, m⁷G).

Thiolation: The replacement of an oxygen atom with a sulfur atom (e.g., s²U).

Isomerization: The rearrangement of atoms within the molecule, with pseudouridine (Ψ)

being the most prominent example, where the glycosidic bond is shifted from N1 to C5 of the

uracil base.

Hypermodifications
These involve more complex and larger chemical groups being attached to the nucleoside.

Hypermodified nucleosides are frequently found in the anticodon loop of transfer RNA (tRNA)

and play critical roles in ensuring the fidelity of translation.

Quantitative Data on Modified Nucleosides
The presence of modified nucleosides can significantly impact the properties of nucleic acids.

The following tables summarize key quantitative data related to these effects.

Thermodynamic Stability of RNA Duplexes with Modified
Nucleosides
The thermodynamic stability of RNA duplexes is a critical factor in many biological processes

and for the design of RNA-based therapeutics. The change in Gibbs free energy (ΔG°₃₇),

enthalpy (ΔH°), and entropy (ΔS°) upon modification provides insight into these effects.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Modification
Position in
Duplex

ΔΔG°₃₇
(kcal/mol) vs.
Unmodified

Reference
Sequence
Context

Citation

2'-O-

Methylguanosine

(Gm)

Internal
Stabilizing

(Increase in Tₘ)
Varies [11]

Unlocked Nucleic

Acid (UNA)-A
Internal

+4.85

(Destabilizing)

5'-CAC-3'/3'-

GUG-5'
[12][13]

Unlocked Nucleic

Acid (UNA)-U
Internal

+5.86

(Destabilizing)

5'-CUC-3'/3'-

GAG-5'
[12][13]

Unlocked Nucleic

Acid (UNA)-C
Internal

+6.25

(Destabilizing)

5'-CCC-3'/3'-

GGG-5'
[12][13]

Unlocked Nucleic

Acid (UNA)-G
Internal

+4.00

(Destabilizing)

5'-CGC-3'/3'-

GCG-5'
[12][13]

N⁶-

methyladenosine

(m⁶A)

Internal (tandem)
+2.55

(Destabilizing)

5'-UACAUGUA-

3'/3'-

AUGUACAU-5'

[14]

N⁶-

isopentenyladen

osine (i⁶A)

Internal (tandem)
+2.06

(Destabilizing)

5'-UACAUGUA-

3'/3'-

AUGUACAU-5'

[14]

Pseudouridine

(Ψ)
Internal

-0.2 to -1.0

(Stabilizing)

Sequence-

dependent
[15]

2'-amino-uridine Internal
Destabilizing

(Decrease in Tₘ)

Self-

complementary

duplex

[16]

2'-ureido-uridine Internal

Mildly

Destabilizing

(Slight decrease

in Tₘ)

Self-

complementary

duplex

[16]
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Note: A positive ΔΔG°₃₇ indicates destabilization relative to the unmodified duplex, while a

negative value indicates stabilization. Tₘ refers to the melting temperature.

Abundance of N⁶-methyladenosine (m⁶A) in mRNA
N⁶-methyladenosine (m⁶A) is the most abundant internal modification in eukaryotic mRNA and

plays a crucial role in RNA metabolism. Its abundance can vary between different cell types

and conditions.

Organism/Cell Type m⁶A / A Ratio (%)
Method of
Quantification

Citation

Human mRNA

(general)
~0.1 - 0.4% LC-MS/MS [17]

Eukaryotic mRNA

(general)
~0.2 - 0.6% Various [5]

Head and Neck

Squamous Cell

Carcinoma (HNSCC)

tissues

Variable, no significant

global difference from

normal tissue

Not specified [18]

Experimental Protocols
This section provides detailed methodologies for the analysis and synthesis of modified

nucleosides, essential for research and development in this field.

Global Analysis of Modified Ribonucleosides by LC-
MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the

identification and quantification of modified nucleosides in RNA.[13][16][19][20]

Objective: To determine the composition and relative abundance of modified nucleosides in an

RNA sample.

Methodology:
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RNA Isolation and Purification:

Isolate total RNA from the biological sample of interest using a standard method (e.g.,

TRIzol extraction or a commercial kit).

For analysis of specific RNA types (e.g., mRNA, tRNA), perform enrichment using

appropriate methods (e.g., oligo(dT) selection for mRNA).

Enzymatic Digestion of RNA to Nucleosides:[21][22][23]

To a purified RNA sample (typically 1-2 µg), add a solution containing nuclease P1 and

incubate to digest the RNA into 5'-mononucleotides.

Subsequently, add a phosphatase (e.g., bacterial alkaline phosphatase) to

dephosphorylate the mononucleotides into nucleosides.

Incubate the reaction mixture to ensure complete digestion.

Sample Cleanup:

Remove the enzymes from the digested nucleoside mixture, typically by ultrafiltration

using a molecular weight cutoff filter (e.g., 3 kDa).[11]

LC-MS/MS Analysis:

Inject the cleaned nucleoside sample into a high-performance liquid chromatography

(HPLC) system coupled to a triple quadrupole mass spectrometer.

Separate the nucleosides using a reversed-phase C18 column with a gradient of an

appropriate mobile phase (e.g., ammonium acetate and acetonitrile).[11]

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, with

specific precursor-to-product ion transitions defined for each modified nucleoside of

interest.[11]

Data Analysis:

Identify modified nucleosides based on their specific retention times and MRM transitions.
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Quantify the abundance of each modified nucleoside relative to its corresponding

unmodified nucleoside by comparing the integrated peak areas from the chromatograms.

Solid-Phase Synthesis of RNA Oligonucleotides
Containing Modified Nucleosides
The phosphoramidite method is the standard for the chemical synthesis of oligonucleotides and

can be adapted to incorporate modified nucleosides.[15][24][25]

Objective: To synthesize an RNA oligonucleotide with a specific sequence containing one or

more modified nucleosides.

Methodology:

Preparation of the Modified Phosphoramidite:

The desired modified nucleoside must first be converted into a phosphoramidite building

block. This involves a series of chemical reactions to protect the reactive functional groups

on the base and the sugar, and to add the phosphoramidite group at the 3'-hydroxyl

position. For example, the synthesis of 5'-DMT-2'-O-TBDMS-N1-methylpseudouridine-3'-

CE-phosphoramidite involves protecting the 5'-hydroxyl with a dimethoxytrityl (DMT)

group, the 2'-hydroxyl with a tert-butyldimethylsilyl (TBDMS) group, and then reacting the

3'-hydroxyl with a phosphitylating agent.[1][17][26][27]

The synthesized phosphoramidite must be purified, typically by column chromatography,

and stored under anhydrous conditions.[28][29]

Automated Solid-Phase Synthesis:[12][30]

The synthesis is performed on an automated DNA/RNA synthesizer.

The synthesis begins with a solid support (e.g., controlled pore glass, CPG) to which the

first nucleoside of the sequence is attached.

The synthesis cycle consists of four main steps, repeated for each nucleotide addition: a.

Detritylation (Deblocking): Removal of the acid-labile DMT group from the 5'-hydroxyl of

the growing oligonucleotide chain. b. Coupling: The next phosphoramidite in the sequence
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(either standard or modified) is activated and coupled to the free 5'-hydroxyl group. c.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from

participating in subsequent cycles. d. Oxidation: The newly formed phosphite triester

linkage is oxidized to a more stable phosphate triester.

Cleavage and Deprotection:

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support.

All protecting groups on the nucleobases, the phosphate backbone, and the 2'-hydroxyls

are removed using a series of chemical treatments (e.g., with ammonia/methylamine and

a fluoride source).[12]

Purification and Analysis:

The crude oligonucleotide is purified, typically by high-performance liquid chromatography

(HPLC) or polyacrylamide gel electrophoresis (PAGE).

The identity and purity of the final product are confirmed by mass spectrometry (e.g.,

MALDI-TOF or ESI-MS).

Signaling Pathways and Logical Relationships
Modified nucleosides are often products of specific enzymatic pathways. Understanding these

pathways is crucial for comprehending their regulation and biological roles.

Enzymatic Synthesis of Pseudouridine
Pseudouridine (Ψ), the most abundant RNA modification, is synthesized by the isomerization of

uridine residues already incorporated into an RNA chain. This reaction is catalyzed by a family

of enzymes known as pseudouridine synthases (PUS).[3][9][18]
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RNA-Independent Pathway

RNA-Dependent Pathway (Eukaryotes/Archaea)

Uridine in pre-RNA Pseudouridine Synthase (PUS)Substrate Recognition Pseudouridine in mature RNAIsomerization

Uridine in pre-RNA H/ACA snoRNP Complex
(Dyskerin, GAR1, NHP2, NOP10 + H/ACA snoRNA)

Guide RNA directs to target U Pseudouridine in mature RNACatalysis by Dyskerin

Click to download full resolution via product page

Caption: Enzymatic pathways for the synthesis of pseudouridine in RNA.

This guide provides a foundational understanding of the nomenclature, analysis, and synthesis

of modified nucleosides. The systematic application of these principles is essential for

advancing research and development in the fields of molecular biology, biotechnology, and

medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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